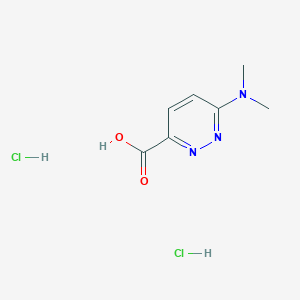

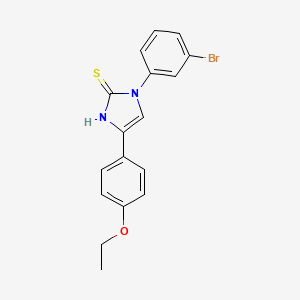

![molecular formula C7H5BClF3O4 B3010565 [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2377606-01-2](/img/structure/B3010565.png)

[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound is often used in Suzuki-Miyaura cross-coupling reactions . It is also involved in addition reactions . The synthesis of this compound involves the use of boron reagents .

Molecular Structure Analysis

The molecular formula of this compound is C7H5BClF3O3 . It has a molecular weight of 240.372 Da .

Chemical Reactions Analysis

As mentioned earlier, this compound is often used in Suzuki-Miyaura cross-coupling reactions . It is also involved in addition reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.93 . It has a melting point of 123-127°C .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a cornerstone in organic synthesis, particularly in the pharmaceutical industry. [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid serves as a pivotal reagent in this process, facilitating the formation of carbon-carbon bonds under mild conditions. This reaction is highly valued for its functional group tolerance and the stability of its organoboron reagents .

Protodeboronation Studies

Protodeboronation refers to the removal of the boron moiety from boronic esters. The compound can be utilized in the study of catalytic protodeboronation of pinacol boronic esters. This is significant for formal anti-Markovnikov hydromethylation of alkenes, a transformation that holds potential in synthetic organic chemistry .

Development of Lactate Dehydrogenase Inhibitors

Lactate dehydrogenase plays a crucial role in cancer cell metabolism, and its inhibitors are being researched as potential anticancer agents. [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid is involved in synthesizing such inhibitors, which could lead to new therapeutic strategies against cancer cell proliferation .

Synthesis of Antituberculosis Drugs

This compound is also a reactant in the synthesis of PA-824 analogs, which are explored as antituberculosis drugs. Given the global impact of tuberculosis, the development of new and effective drugs is of paramount importance, and this compound contributes to such advancements .

Modulation of Survival Motor Neuron Protein

The modulation of survival motor neuron (SMN) protein is another area where this compound finds application. It is used in the synthesis of molecules that can modulate the SMN protein, which is essential for the treatment of spinal muscular atrophy .

Suzuki-Miyaura Cross-Coupling Catalyst Development

Finally, [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid can be used in the development of novel catalysts for the Suzuki-Miyaura cross-coupling reactions. These catalysts are crucial for creating more efficient and environmentally friendly synthetic routes .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound transfers an organic group to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of various biologically active molecules, including lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and modulators of survival motor neuron protein .

Action Environment

The action of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature .

properties

IUPAC Name |

[2-chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O4/c9-4-2-6(16-7(10,11)12)5(13)1-3(4)8(14)15/h1-2,13-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVILRSOBZRBVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)OC(F)(F)F)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/no-structure.png)

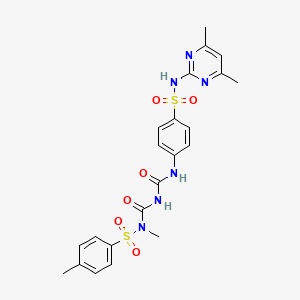

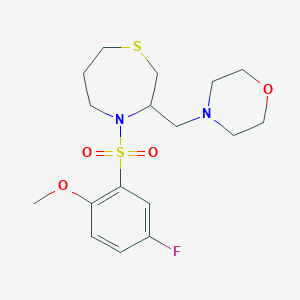

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)

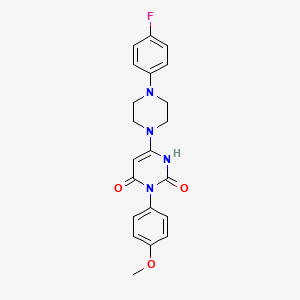

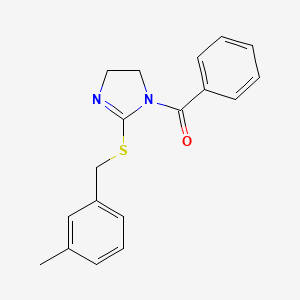

![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)

![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)

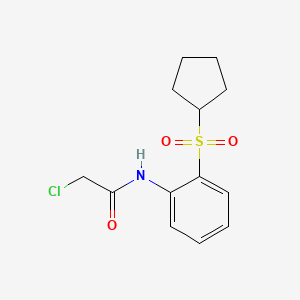

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)

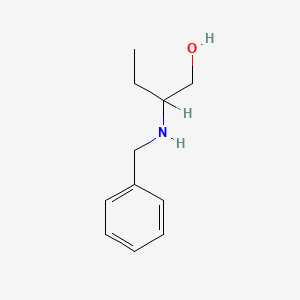

![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)